molecular formula C26H24ClN3O2 B12453495 N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide CAS No. 428495-35-6

N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide

Cat. No.: B12453495
CAS No.: 428495-35-6
M. Wt: 445.9 g/mol
InChI Key: OCNFGLANUMIYOG-UHFFFAOYSA-N
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Description

N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzoyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

428495-35-6

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C26H24ClN3O2/c27-22-9-6-20(7-10-22)8-15-25(31)28-23-11-13-24(14-12-23)29-16-18-30(19-17-29)26(32)21-4-2-1-3-5-21/h1-15H,16-19H2,(H,28,31)

InChI Key

OCNFGLANUMIYOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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